molecular formula C17H14O6 B12945117 (2-(Methoxycarbonyl)furan-3-yl)methyl 2H-chromene-3-carboxylate

(2-(Methoxycarbonyl)furan-3-yl)methyl 2H-chromene-3-carboxylate

Katalognummer: B12945117
Molekulargewicht: 314.29 g/mol
InChI-Schlüssel: PYAQTGXJFDWECK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-(Methoxycarbonyl)furan-3-yl)methyl 2H-chromene-3-carboxylate is a complex organic compound that combines a furan ring with a chromene structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Methoxycarbonyl)furan-3-yl)methyl 2H-chromene-3-carboxylate typically involves the esterification of a furan derivative with a chromene carboxylic acid. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and a dehydrating agent to drive the reaction to completion. The reaction is usually carried out under reflux conditions to ensure the complete conversion of reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques, such as column chromatography and recrystallization, ensures the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(2-(Methoxycarbonyl)furan-3-yl)methyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted furan and chromene derivatives.

Wissenschaftliche Forschungsanwendungen

(2-(Methoxycarbonyl)furan-3-yl)methyl 2H-chromene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Wirkmechanismus

The mechanism of action of (2-(Methoxycarbonyl)furan-3-yl)methyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Furan Derivatives: Compounds like furfural and 5-hydroxymethylfurfural share the furan ring structure.

    Chromene Derivatives: Compounds such as coumarins and flavonoids share the chromene structure.

Uniqueness

(2-(Methoxycarbonyl)furan-3-yl)methyl 2H-chromene-3-carboxylate is unique due to its combination of furan and chromene structures, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Eigenschaften

Molekularformel

C17H14O6

Molekulargewicht

314.29 g/mol

IUPAC-Name

(2-methoxycarbonylfuran-3-yl)methyl 2H-chromene-3-carboxylate

InChI

InChI=1S/C17H14O6/c1-20-17(19)15-12(6-7-21-15)9-23-16(18)13-8-11-4-2-3-5-14(11)22-10-13/h2-8H,9-10H2,1H3

InChI-Schlüssel

PYAQTGXJFDWECK-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=C(C=CO1)COC(=O)C2=CC3=CC=CC=C3OC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.